molecular formula C24H23NO B11179796 1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one

1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B11179796
M. Wt: 341.4 g/mol
InChI Key: ZNTPIPUFVWSMRA-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a complex organic compound that features a tetrahydroquinoline moiety linked to a diphenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one typically involves the following steps:

    Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Attachment of Diphenylpropanone: The diphenylpropanone moiety can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one exerts its effects involves interactions with various molecular targets. For instance, its cytotoxic effects on cancer cells may be due to its ability to induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific combination of a tetrahydroquinoline moiety with a diphenylpropanone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3,3-diphenylpropan-1-one

InChI

InChI=1S/C24H23NO/c26-24(25-17-9-15-21-14-7-8-16-23(21)25)18-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-8,10-14,16,22H,9,15,17-18H2

InChI Key

ZNTPIPUFVWSMRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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